
2-(Brommethyl)-1,1-Dimethoxycyclobutan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can vary depending on the specific compound. Generally, they contain a carbon atom bonded to a hydrogen atom and a bromine atom .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions due to the presence of the reactive bromomethyl group. For example, they can undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. In general, they are likely to be dense, refractive, and hazardous .Wissenschaftliche Forschungsanwendungen
Synthese von 2-Brommethyl-Alkenylcyclopentanen
Die Verbindung wird bei der Synthese von 2-Brommethyl-Alkenylcyclopentanen verwendet. Dies geschieht durch eine radikalische Kettenaddition von Allylbromiden an Alkenylcyclopropane, was zu einer [3+2]-Annulation führt . Diese Reaktion beinhaltet zwei kinetisch schnelle radikalische Reaktionen, die Cyclopropylcarbinylradikal-Ringöffnung und die 5-exo-Radikalcyclisierung .
Herstellung von chlorregenerierbaren antimikrobiellen Polymermolekularsiebmembranen
Die Verbindung wird bei der Herstellung von chlorregenerierbaren antimikrobiellen Polymermolekularsiebmembranen verwendet. Dies geschieht durch Kombination von Nachvernetzung und nukleophiler Substitutionsreaktion . Die resultierenden Membranen können eine 6-Log-Inaktivierung von E. coli und S. aureus innerhalb von nur 4 Minuten Kontaktzeit erreichen .
Herstellung von Beta-substituierten Acrylaten
Die Verbindung dient als organischer Baustein für die Herstellung von Beta-substituierten Acrylaten . Dies geschieht durch eine Reaktion mit 5,5-Dimethylhydantoin (DMH), was zur Bildung von polymeren N-Halamid-Vorläufern führt .
Herstellung von T-Butyl 2-(Phenylthiomethyl)Propenoat
Die Verbindung wird bei der Herstellung von t-Butyl 2-(Phenylthiomethyl)Propenoat verwendet . Dies geschieht durch eine Reaktion mit 5,5-Dimethylhydantoin (DMH), was zur Bildung von polymeren N-Halamid-Vorläufern führt .
Herstellung von T-Butyl 3-(Phenylthio)-2-(Phenylthiomethyl)propenoat
Die Verbindung wird bei der Herstellung von t-Butyl 3-(Phenylthio)-2-(Phenylthiomethyl)propenoat verwendet . Dies geschieht durch eine Reaktion mit 5,5-Dimethylhydantoin (DMH), was zur Bildung von polymeren N-Halamid-Vorläufern führt .
Herstellung von 3-(Phenylthio)-2-(Phenyl-Sulfinylmethyl)propenoat
Die Verbindung wird bei der Herstellung von 3-(Phenylthio)-2-(Phenyl-Sulfinylmethyl)propenoat verwendet . Dies geschieht durch eine Reaktion mit 5,5-Dimethylhydantoin (DMH), was zur Bildung von polymeren N-Halamid-Vorläufern führt .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,1-dimethoxycyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIVEWFLPIQEHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)
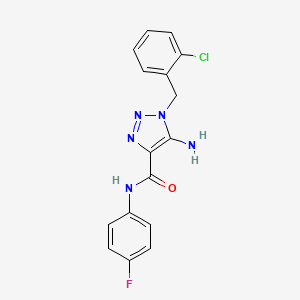
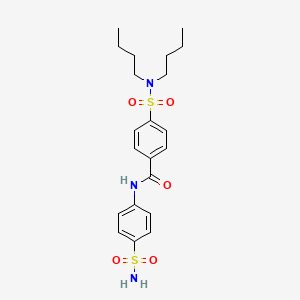
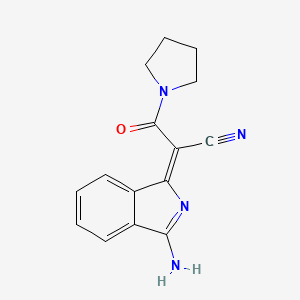
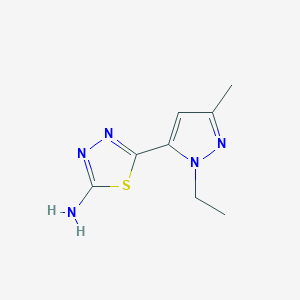
![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)


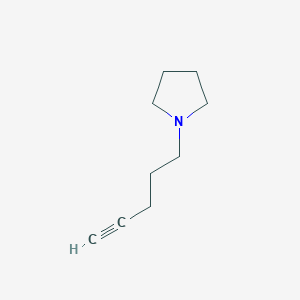


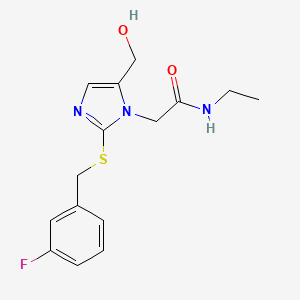
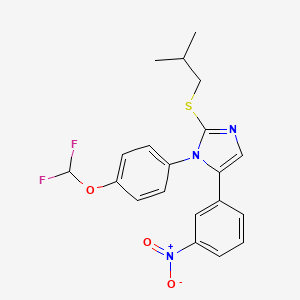
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)